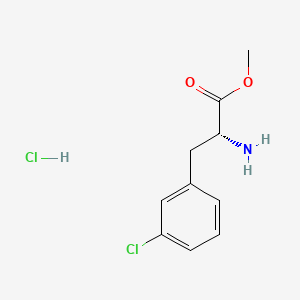

methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride

CAS No.: 457654-75-0

Cat. No.: VC11503020

Molecular Formula: C10H13Cl2NO2

Molecular Weight: 250.1

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 457654-75-0 |

|---|---|

| Molecular Formula | C10H13Cl2NO2 |

| Molecular Weight | 250.1 |

| IUPAC Name | methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |

| SMILES | COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl |

Introduction

Chemical Overview and Structural Properties

Molecular Characteristics

Methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride belongs to the class of halogenated aromatic amino acid esters. Its molecular formula, C₁₀H₁₃Cl₂NO₂, corresponds to a molecular weight of 250.1 g/mol. The IUPAC name, methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride, reflects its stereochemical configuration (R-configuration at the second carbon) and the presence of a hydrochloride salt.

Key Structural Features:

-

Chiral center: The (2R) configuration ensures enantiomeric purity, critical for interactions with biological targets.

-

3-Chlorophenyl group: Enhances lipophilicity and influences binding affinity in enzyme-substrate interactions.

-

Ester functional group: Provides a handle for further chemical modifications, such as hydrolysis or transesterification.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 457654-75-0 |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ |

| Molecular Weight | 250.1 g/mol |

| SMILES Notation | COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl |

| Purity | ≥95% (HPLC) |

The compound’s stereochemistry is validated by its Standard InChI:

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis begins with 3-chlorophenylalanine, which undergoes esterification with methanol in the presence of hydrochloric acid. Key steps include:

-

Acid-Catalyzed Esterification: The carboxylic acid group of 3-chlorophenylalanine reacts with methanol under reflux, facilitated by HCl.

-

Salt Formation: The amino group is protonated by HCl, forming the hydrochloride salt.

-

Purification: Recrystallization or chromatography isolates the enantiomerically pure product.

Reaction Conditions:

-

Temperature: 60–80°C (reflux)

-

Solvent: Methanol

-

Catalyst: Concentrated HCl

-

Yield: ~70–85% (optimized protocols)

Industrial Production

Industrial processes employ batch reactors with automated temperature and pH control to ensure reproducibility. Continuous flow systems are under exploration to enhance scalability. Post-synthesis, high-performance liquid chromatography (HPLC) achieves ≥95% purity, meeting pharmaceutical-grade standards.

Chemical Reactivity and Functional Transformations

Reactivity of Functional Groups

-

Amino Group (-NH₃⁺): Participates in nucleophilic substitutions (e.g., acylation, alkylation) to form amides or secondary amines.

-

Ester Group (-COOCH₃): Hydrolyzes under acidic or basic conditions to yield carboxylic acids.

-

Chlorophenyl Ring: Undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at the meta position.

Example Reactions:

-

Hydrolysis:

(Acidic conditions yield the free amino acid; basic conditions produce the carboxylate salt.) -

Reductive Amination:

The amino group reacts with ketones or aldehydes in the presence of NaBH₃CN to form secondary amines.

Applications in Scientific Research

Medicinal Chemistry

The compound’s chiral backbone mimics natural amino acids, making it a scaffold for peptidomimetics and enzyme inhibitors. Recent studies highlight its potential in:

-

Anticancer Agents: Derivatives inhibit tyrosine kinases involved in tumor proliferation.

-

Neurological Therapeutics: Modulation of GABA receptors for epilepsy treatment.

Organic Synthesis

As a building block, it facilitates asymmetric synthesis of complex molecules. For example:

-

Chiral Auxiliaries: Directing stereoselective reactions in total synthesis.

-

Ligand Design: Coordinating metal catalysts in cross-coupling reactions.

Recent Advances and Future Directions

Current Research Trends

-

Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced bioavailability.

-

Prodrug Development: Esterase-triggered release of active pharmaceuticals.

Challenges and Opportunities

-

Scalability: Improving continuous flow synthesis for cost-effective production.

-

Toxicology Profiles: Establishing in vivo safety data for preclinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume